![molecular formula C11H6BrN B3367943 1-Bromo-2-cyanonaphthalene CAS No. 20176-08-3](/img/structure/B3367943.png)
1-Bromo-2-cyanonaphthalene
Overview
Description
1-Bromo-2-cyanonaphthalene is an aromatic organic compound with the molecular formula C11H6BrN. It is a crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and ethanol .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-cyanonaphthalene consists of two benzene rings fused together, with a nitrile group attached to one ring . The molecular weight is 232.08 g/mol .Physical And Chemical Properties Analysis
1-Bromo-2-cyanonaphthalene is a crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and ethanol. It has a molecular weight of 232.08 g/mol .Scientific Research Applications
Detection of Interstellar Polycyclic Aromatic Hydrocarbons
1-Bromo-2-cyanonaphthalene is a type of polycyclic aromatic hydrocarbon (PAH) that has been detected in the interstellar medium . Using spectral matched filtering of radio data from the Green Bank Telescope, scientists were able to detect two nitrile-group–functionalized PAHs, 1- and 2-cyanonaphthalene, in the TMC-1 molecular cloud . This discovery has significant implications for our understanding of the chemical complexity of the interstellar medium.
Synthesis of Catalysts
1-Bromo-2-cyanonaphthalene can be used as a reagent to synthesize catalysts for highly enantioselective aziridination of styrene derivatives . This application is particularly important in the field of organic chemistry, where the development of new catalysts can lead to more efficient and selective chemical reactions.
Preparation of Biaryls or Biheterocycles
This compound can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . Biaryls and biheterocycles are common structures in many organic compounds, including pharmaceuticals and natural products, so this application has broad implications in synthetic chemistry.
Study of Gas-Phase PAH Formation Pathways
The detection of 1-Bromo-2-cyanonaphthalene in the interstellar medium has led to discussions about potential in situ gas-phase PAH formation pathways from smaller organic precursor molecules . Understanding these pathways can provide insights into the chemical evolution of the universe.
Safety and Handling Research
Research into the safety and handling of 1-Bromo-2-cyanonaphthalene is also an important application. For example, studies have been conducted to determine the most effective methods for extinguishing fires involving this compound .
Study of Complex Carbon-Based Molecules in Space
The detection of 1-Bromo-2-cyanonaphthalene in space has contributed to the study of complex carbon-based molecules in the universe . These studies can help us understand the chemical diversity and complexity of the cosmos.
Safety and Hazards
Safety data indicates that 1-Bromo-2-cyanonaphthalene should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .
Mechanism of Action
Target of Action
Bromo- and cyano-substituted compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of 1-Bromo-2-cyanonaphthalene is likely related to its role in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromo-substituted compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond
Biochemical Pathways
It’s worth noting that bromo- and cyano-substituted compounds can be involved in various biochemical reactions, depending on their specific structures and the biological systems they interact with .
Result of Action
Bromo- and cyano-substituted compounds have been studied for their potential anti-inflammatory and anti-cancer activities . For instance, some bromo- and cyano-substituted azulenes have shown anti-proliferative effects on breast and prostate cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 1-Bromo-2-cyanonaphthalene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets . .
properties
IUPAC Name |
1-bromonaphthalene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYICIQRDGHINZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562725 | |
Record name | 1-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-cyanonaphthalene | |
CAS RN |
20176-08-3 | |
Record name | 1-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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